4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Description
4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, substituted with phenyl, methylsulfanyl, and methylphenylsulfanyl groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S2/c1-13-8-10-15(11-9-13)25-18-16-12-20-23(14-6-4-3-5-7-14)17(16)21-19(22-18)24-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZNWWNXLREWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl, methylsulfanyl, and methylphenylsulfanyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur atoms.
Substitution: Various substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)sulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
- 6-Methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
- 4-Phenylsulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Biological Activity
4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H16N4S2
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
- Molecular Weight : 372.48 g/mol
Biological Activity Overview
The pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit various pharmacological activities, including:
- Antitumor Activity : Significant inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Antioxidant Properties : Ability to scavenge free radicals.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 7.5 | CDK2 Inhibition | |
| HepG2 | 10.0 | Apoptosis Induction | |
| HCT-116 | 8.5 | Aurora Kinase Inhibition | |
| A549 | 12.0 | Microtubule Disassembly |
The biological activity of this compound can be attributed to several mechanisms:
- CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Aurora Kinase Inhibition : It exhibits potent activity against Aurora kinases, enzymes critical for proper chromosome segregation during mitosis. Inhibition of these kinases disrupts mitotic processes and induces cancer cell death .
- Microtubule Disruption : The compound's interaction with tubulin has been demonstrated to cause microtubule disassembly, further contributing to its antitumor effects .
Case Studies
Several case studies have documented the effectiveness of this compound in different cancer models:
- Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 7.5 µM), indicating strong antitumor potential .
- Case Study 2 : In HepG2 liver cancer cells, the compound induced apoptosis through the activation of caspase pathways, with an observed IC50 value of 10 µM .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions under acidic conditions. For example, sulfuric acid is used to facilitate heterocyclic ring closure, with reaction times ranging from 1 hour to several days depending on substituent reactivity . Key factors include:
- Acid concentration : Higher concentrations (e.g., concentrated H₂SO₄) accelerate cyclization but may increase side reactions.
- Temperature : Room-temperature reactions minimize decomposition, as seen in the synthesis of related pyrazolo-thiazolo-pyrimidines .
- Purification : Recrystallization from dioxane or ethanol-dioxane mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer : A combination of techniques is essential:
- X-ray crystallography : Resolves crystal packing and confirms bond lengths/angles, as demonstrated for 4-benzylsulfanyl analogs in Acta Crystallographica .
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can distinguish aromatic protons and sulfanyl substituents. For example, methylsulfanyl groups show distinct singlet peaks near δ 2.5 ppm .
- IR spectroscopy : Thioether (C-S) stretches appear between 600–700 cm⁻¹ .
Q. How should initial biological screening be designed for this compound?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidines are screened for antiviral, antimicrobial, and anticancer activity using:
- In vitro assays : MTT assays for cytotoxicity (e.g., against HeLa or MCF-7 cancer cells) .
- Antimicrobial testing : Broth microdilution to determine MIC values against Mycobacterium tuberculosis or bacterial strains .
- Dose-response curves : Use logarithmic concentrations (1–100 µM) to establish IC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity in sulfanylation steps be optimized during synthesis?
- Methodological Answer : Regioselectivity depends on:
- Thiolating agents : Methyl disulfides or thiophenols with electron-withdrawing groups improve reaction specificity .
- Catalysts : Lewis acids (e.g., ZnCl₂) may direct sulfanyl group placement .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4- and 6-positions .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Resolve discrepancies by:
- Standardized protocols : Replicate assays using identical cell lines (e.g., HepG2 for liver cancer) and incubation times .
- Purity validation : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity, as impurities can skew bioactivity results .
- Mechanistic studies : Compare apoptosis induction (via flow cytometry) and kinase inhibition profiles to isolate primary modes of action .
Q. What mechanistic approaches elucidate the compound’s bioactivity?
- Methodological Answer : Advanced methods include:
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., EGFR or CDK2) using AutoDock Vina .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : SAR strategies involve:
- Substituent variation : Replace methylsulfanyl groups with bulkier tert-butyl or electron-deficient arylthio groups to modulate lipophilicity .
- Bioisosteric replacement : Swap pyrimidine rings with triazine or quinazoline cores to enhance target affinity .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
